1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene
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Overview
Description
1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is a complex organic compound that features a benzimidazole moiety linked to a dimethylbenzene structure via a thioether and ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Thioether Linkage Formation: The benzimidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Ethoxy Linkage Formation: The final step involves the reaction of the thioether derivative with a dimethylbenzene derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2-ethylbenzene: Similar in structure but lacks the benzimidazole moiety.
Benzimidazole derivatives: Compounds like 2-ethylbenzimidazole share the benzimidazole core but differ in their substituents and linkages.
Uniqueness
1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is unique due to its specific combination of a benzimidazole moiety with a dimethylbenzene structure via a thioether and ethoxy linkage. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-14(2)17(12-13)21-10-11-22-18-19-15-6-4-5-7-16(15)20(18)3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKOQZSXJJOOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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